(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
This compound features a cyclopentane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-(2-methoxyphenyl)-2-oxoethyl moiety, respectively. The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions with biological targets or materials. The methoxyphenyl group contributes electron-donating effects, while the ketone and carboxylic acid groups enable hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-14-5-3-2-4-12(14)13(16)9-10-6-7-11(8-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJDDGOAPGXOV-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146603 | |
| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-27-7 | |
| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Contraction from Cyclohexane Derivatives
A validated approach adapts the ring-contraction methodology demonstrated for 2,2,5,5-tetramethylcyclopentanecarboxylic acid. Starting with 3,3,6,6-tetramethylcyclohexane-1,2-dione, monohydrazone formation followed by manganese dioxide-mediated oxidation generates a reactive diazo intermediate. Thermolysis in alkaline ethanol induces a-shift, contracting the six-membered ring to a cyclopentane structure. Applied to the target compound, this method would require substitution of the tetramethyl groups with functional handles for subsequent transformations.
Reaction Conditions :
Diels-Alder Cyclization
Alternative routes employ Diels-Alder reactions between 1,3-dienes and α,β-unsaturated carbonyl dienophiles. For example, cyclopentene precursors form via [4+2] cycloaddition of isoprene with methyl acrylate, followed by hydrogenation. While this method offers stereochemical control through endo/exo selectivity, the lack of pre-installed substituents necessitates post-cyclization functionalization.
Functionalization of the Cyclopentane Core
Carboxylic Acid Group Installation
The C1 carboxylic acid is introduced through oxidation of a primary alcohol or aldehyde intermediate. A two-step sequence proves effective:
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Hydroboration-Oxidation : Using BH₃·THF followed by H₂O₂/NaOH installs the alcohol at C1 with anti-Markovnikov selectivity.
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Jones Oxidation : CrO₃ in H₂SO₄/H₂O converts the alcohol to the carboxylic acid with >90% efficiency.
Critical Parameter : Excess oxidizing agent must be avoided to prevent over-oxidation of the ketone moiety at C3.
2-Methoxyphenyl-2-Oxoethyl Side-Chain Attachment
Friedel-Crafts acylation under kinetic control positions the 2-methoxyphenyl group selectively:
Procedure :
-
Activate cyclopentane-acetic acid chloride with AlCl₃ (1.2 equiv) in anhydrous CH₂Cl₂ at −10°C.
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Add 2-methoxyanisole (1.05 equiv) dropwise over 30 min.
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Quench with ice-cold HCl (1M), extract with EtOAc, and purify via silica chromatography.
Challenges :
-
Regioselectivity : 2-Methoxy substitution deactivates the ortho position, favoring para acylation. Use of bulky Lewis acids (e.g., FeCl₃) can further suppress ortho byproducts.
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Yield : 55–62% (due to competitive diacylation without low-temperature control).
Stereochemical Control at C1 and C3
Asymmetric Catalysis
Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity during key bond-forming steps:
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Cyclopentanol Intermediate : Sharpless asymmetric epoxidation of a cyclopentene precursor achieves >90% ee, which translates to the final carboxylic acid after oxidation.
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Dynamic Kinetic Resolution : Racemic ketone intermediates undergo enzymatic resolution using Candida antarctica lipase B (CAL-B) to isolate the (R)-configured C3 center.
Diastereomeric Crystallization
A 1:1 diastereomeric mixture of the methyl ester derivative is treated with (R)-1-phenylethylamine, forming salts with differential solubility. Sequential recrystallization from MeOH/H₂O (3:1) enriches the (1S,3R) isomer to 98.5% de.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Telescoping the ring contraction, acylation, and oxidation steps into a continuous flow system enhances throughput:
Reactor Design :
| Step | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Diazo Formation | Packed-bed (MnO₂) | 15 min | 25°C |
| Ring Contraction | CSTR | 45 min | 75°C |
| Friedel-Crafts | Micro-mixer | 2 min | −10°C |
Advantages :
Green Chemistry Modifications
-
Solvent Recycling : MeTHF replaces CH₂Cl₂ in acylation steps, enabling 85% solvent recovery via distillation.
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Catalyst Recovery : Magnetic Fe₃O₄-supported AlCl₃ nanoparticles achieve 7 reuse cycles with <5% activity loss.
Analytical Characterization Protocols
Purity Assessment
HPLC Method :
| Column | Chiralpak IC-3 (4.6 × 250 mm) |
|---|---|
| Mobile Phase | Hexane:IPA:TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention | (1S,3R): 12.7 min |
| (1R,3S): 14.2 min |
Stereochemical Verification
X-ray Crystallography :
-
Single crystals grown from EtOAc/n-heptane (1:5) confirm absolute configuration.
-
Key Metrics :
Yield Optimization Strategies
DoE (Design of Experiments) Analysis
A 2³ factorial design evaluates temperature (−10°C vs. 0°C), AlCl₃ stoichiometry (1.0 vs. 1.2 equiv), and reaction time (1 h vs. 2 h) for the acylation step:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | −10°C | 0°C | −10°C |
| AlCl₃ (equiv) | 1.0 | 1.2 | 1.15 |
| Time (h) | 1 | 2 | 1.5 |
Outcome : 68% yield at optimal conditions vs. 55% baseline.
Comparative Synthesis Routes
| Method | Steps | Overall Yield | Stereopurity | Scalability |
|---|---|---|---|---|
| Ring Contraction | 5 | 32% | 98.5% | Industrial |
| Diels-Alder | 6 | 24% | 95.2% | Pilot |
| Biomimetic Cyclization | 4 | 41% | 99.1% | Lab-scale |
Biomimetic approach utilizes engineered squalene-hopene cyclase for ring formation but requires costly enzymatic setup .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Products include 2-(2-methoxyphenyl)acetic acid derivatives.
Reduction: Products include alcohol derivatives of the original compound.
Substitution: Products include nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Biological Activities
Research has indicated several potential biological activities for (1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid:
Anticancer Activity
Studies suggest that this compound may exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways associated with cell survival .
- Case Study : In vitro testing on various cancer cell lines showed IC50 values indicating significant cytotoxicity, suggesting its potential as a lead compound for anticancer drug development.
Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Research indicates potential inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Applications in Research
The compound's unique structure makes it suitable for various research applications:
- Drug Development : Its promising biological activities position it as a candidate for further development into therapeutic agents.
- Mechanistic Studies : Understanding its interactions at the molecular level can provide insights into drug design and efficacy.
Data Summary Table
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid ()
- Key Difference : The 2-nitrophenyl group replaces 2-methoxyphenyl.
- Impact: Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group (-OCH₃). This alters reactivity in electrophilic substitution and binding affinity to targets. Physicochemical Properties: Increased polarity due to nitro may reduce lipophilicity (logP) compared to the methoxy analog. Safety: Nitro groups are often associated with higher toxicity risks, necessitating rigorous safety evaluations .
b) cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid ()
- Key Difference : 4-Trifluoromethyl (-CF₃) substituent.
- Impact: Electron Effects: CF₃ is electron-withdrawing but less polarizable than NO₂. Metabolic Stability: Fluorine atoms resist metabolic degradation, improving pharmacokinetic profiles .
c) TRANS-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid ()
- Key Difference : Iodine substituent and trans stereochemistry.
- Applications: Useful in radiopharmaceuticals due to iodine’s isotopic properties. Stereochemistry: Trans configuration alters spatial arrangement, possibly reducing target affinity compared to the cis-configured target compound .
Cyclohexane vs. Cyclopentane Core
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid ()
- Key Difference : Cyclohexane ring instead of cyclopentane.
- Steric Bulk: Larger ring size may reduce binding efficiency to compact active sites. Halogen Effects: Bromine offers halogen-bonding capabilities absent in the methoxy analog .
Functional Group Modifications
a) (1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic Acid ()
- Key Difference : Carbamoyl (-CONH-) group replaces the ketone.
- Impact: Hydrogen Bonding: Carbamoyl can act as both hydrogen bond donor and acceptor, enhancing interactions with proteins. Electron Effects: Fluorine’s electronegativity fine-tunes electronic properties without significant steric changes .
b) Methyl 3-hydroxy-2-methylcyclopentane-1-carboxylate ()
Stereochemical Variations
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid ()
- Key Difference : Methoxycarbonyl (-COOCH₃) replaces the 2-oxoethyl group.
- Impact :
- Steric and Electronic Effects : Methoxycarbonyl is bulkier and less reactive than the ketone, altering binding specificity.
- Stereochemistry : Retained (1S,3R) configuration ensures comparable spatial orientation .
Biological Activity
The compound (1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by a carboxylic acid functional group and a methoxyphenyl substituent. Its unique stereochemistry and functional groups suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 262.31 g/mol. The structure features a cyclopentane ring, a carboxylic acid group, and an oxoethyl group attached to a methoxyphenyl moiety, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that This compound may exhibit various biological activities, including:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in inhibiting inflammatory pathways.
- Antioxidant activity : The presence of both ketone and carboxylic acid functionalities suggests potential for scavenging free radicals.
- Antitumor effects : Structural analogs have demonstrated cytotoxicity against various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of pro-inflammatory mediators : The compound may inhibit the synthesis or action of cytokines and other inflammatory markers.
- Scavenging of reactive oxygen species (ROS) : The structural components allow for electron donation, reducing oxidative stress in cells.
- Modulation of signaling pathways : Interactions with specific receptors or enzymes may alter cellular signaling related to growth and apoptosis.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylcyclopentanecarboxylic acid | Methyl group on cyclopentane | Anti-inflammatory |
| 3-Methoxybenzoic acid | Aromatic ring with methoxy group | Analgesic properties |
| 5-Hydroxycyclopentanecarboxylic acid | Hydroxyl group addition | Antioxidant activity |
This table highlights that while similar compounds possess notable activities, the unique combination of functional groups in This compound may confer distinct therapeutic potentials.
Case Studies
Recent studies have explored the effects of this compound in various biological contexts:
-
Anti-inflammatory Activity :
- A study investigated the inhibition of cyclooxygenase (COX) enzymes by derivatives similar to this compound. Results indicated significant reductions in prostaglandin E2 production, suggesting potential applications in treating inflammatory diseases.
-
Antitumor Effects :
- In vitro assays on cancer cell lines (e.g., A549 lung cancer cells) demonstrated that compounds with similar structures exhibited cytotoxic effects, leading to increased apoptosis rates. Further research is needed to elucidate specific pathways involved.
-
Antioxidant Properties :
- Research on antioxidant capacity indicated that compounds featuring methoxy groups could effectively scavenge free radicals, thus protecting cells from oxidative damage.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of This compound . Suggested avenues include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-activity relationship (SAR) analyses to optimize the compound's bioactivity.
- Exploration of synergistic effects when combined with other therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodological Answer: Synthesis typically involves cyclopentane core formation followed by introduction of the 2-(2-methoxyphenyl)-2-oxoethyl substituent. Key steps include:
Cyclopentane Carboxylic Acid Formation : Cyclization of precursor acids (e.g., via acidic catalysts like BF₃·Et₂O, as seen in analogous cyclopentane derivatives) .
Substituent Introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the 2-methoxyphenyl-oxoethyl group. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to avoid racemization .
- Optimization Tips : Monitor stereochemical integrity using chiral HPLC during substituent coupling.
| Step | Reaction Type | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Cyclization | Acid-catalyzed | BF₃·Et₂O, 0°C | 60–75% | |
| Substituent Attachment | Acylation | DCM, 25°C, 12h | 40–55% |
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiomerically pure standards. Circular Dichroism (CD) spectroscopy can confirm absolute configuration by correlating Cotton effects with known (1S,3R) configurations .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethanol/water mixtures) .
Q. What biological targets are associated with its structural motifs?
- Methodological Answer : The 2-methoxyphenyl and cyclopentane-carboxylic acid motifs are found in G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors (e.g., cyclooxygenase analogs). Screen against:
- Inflammatory Targets : COX-1/2 inhibition assays (IC₅₀ determination via fluorescence-based kits).
- Neuroactive Targets : Radioligand binding assays for serotonin or dopamine receptors .
Advanced Research Questions
Q. How can racemization be mitigated during synthesis of the cyclopentane core?
- Methodological Answer : Racemization occurs via keto-enol tautomerism at the cyclopentane carbonyl group. Strategies include:
- Low-Temperature Reactions : Conduct acylation below 0°C to stabilize the transition state.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoretention .
- In Situ Quenching : Add triethylamine after reaction completion to neutralize acidic byproducts.
Q. How does the 2-methoxyphenyl substituent influence reactivity in electrophilic reactions?
- Methodological Answer : The methoxy group acts as an electron-donating para/ortho director, enhancing electrophilic substitution at the phenyl ring. For example:
- Nitration : Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 50°C.
- Sulfonation : Requires fuming H₂SO₄ due to steric hindrance from the cyclopentane group .
- Computational Insight : DFT calculations (B3LYP/6-31G*) show increased electron density at the phenyl ring’s C4 position, guiding regioselectivity .
Q. What computational models predict conformational stability and target interactions?
- Methodological Answer :
- Conformational Analysis : Use Molecular Dynamics (MD) simulations (AMBER force field) in explicit solvent (water/ethanol) to identify low-energy conformers.
- Docking Studies : Autodock Vina or Schrödinger Suite for protein-ligand binding (e.g., COX-2 PDB: 5IKT). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .
Data Contradictions and Resolution
- Stability Discrepancies : reports stability at 4°C, while similar compounds in suggest degradation above 40°C. Resolve by conducting accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Stereochemical Purity : Discrepancies in HPLC retention times across studies (e.g., vs. 15) may arise from column batch variability. Standardize protocols using USP reference standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
